5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 5 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₅H₁₂N₂O₃ (inferred from structural analogues) .
Synthesis: The compound is synthesized via N-amination of substituted pyridines, followed by 1,3-dipolar cycloaddition with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylates. Subsequent hydrolysis yields the carboxylic acid intermediate, which is coupled with amines or modified via diazotization for halogen introduction .
Applications: It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EphB and VEGFR2) .
Properties
IUPAC Name |
5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCCTMQZZZXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182712 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-52-7 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions in N-methylpyrrolidone as the solvent at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyloxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyridine core.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor modulation.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[1,5-a]pyridine core can engage in hydrogen bonding and π-π stacking interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Benzyloxy derivatives exhibit lower aqueous solubility (logP ~2.5–3.0) compared to methoxy analogues (logP ~1.0–1.5) .
- Stability : Trifluoromethyl and tert-butyl groups enhance thermal and enzymatic stability, making them suitable for oral formulations .
Key Research Findings
- Kinase Inhibition: Benzyloxy derivatives show moderate IC₅₀ values (nanomolar range) for EphB3 and VEGFR2, outperforming methoxy analogues in cellular assays .
- Agrochemical Potential: Ethylsulfonyl-pyrazolo[1,5-a]pyrimidine derivatives (structurally related) demonstrate insecticidal activity, suggesting versatility beyond pharmaceuticals .
Biological Activity
5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 16201-73-3
- Molecular Weight : 244.24 g/mol
The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives, including those related to this compound. The compound has shown promising results in inhibiting key inflammatory pathways.
- Mechanism of Action : The compound appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays have demonstrated that derivatives with similar structures exhibit IC values in the low micromolar range against COX enzymes.
| Compound | IC (μM) | Target |
|---|---|---|
| This compound | <50 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
This table illustrates the comparative potency of the compound against established anti-inflammatory agents.
Anticancer Activity
The anticancer potential of pyrazolo derivatives has also been explored extensively. Research indicates that compounds with similar scaffolds can inhibit tropomyosin receptor kinases (Trk), which are implicated in various cancers.
- Inhibition Potency : Some derivatives have shown IC values below 5 nM against Trk, indicating strong inhibitory effects.
| Compound | IC (nM) | Target |
|---|---|---|
| Pyrazolo derivative A | <5 | Trk |
| Pyrazolo derivative B | <10 | Trk |
Study on Inflammatory Response
A study conducted by Atatreh et al. synthesized several pyrazolo derivatives and assessed their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that compounds similar to this compound significantly reduced inflammation compared to controls.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various protein targets involved in inflammation and cancer progression. The studies suggest that this compound could effectively bind to key residues in COX enzymes and Trk receptors, enhancing its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
